3-(4-(BenZyloxy)-2-fluorophenyl)pyridine
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Overview
Description
3-[4-(Benzyloxy)-2-fluorophenyl]pyridine is an organic compound with a unique structure that combines a benzyloxy group, a fluorine atom, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)-2-fluorophenyl]pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzyloxy)-2-fluorophenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of a nitro group can produce aniline derivatives.
Scientific Research Applications
3-[4-(Benzyloxy)-2-fluorophenyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)-2-fluorophenyl]pyridine involves its interaction with specific molecular targets and pathways. The benzyloxy group and fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-fluorobenzene
- 2-Fluoropyridine
- 4-Benzyloxyphenylpyridine
Uniqueness
3-[4-(Benzyloxy)-2-fluorophenyl]pyridine is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H14FNO |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
3-(2-fluoro-4-phenylmethoxyphenyl)pyridine |
InChI |
InChI=1S/C18H14FNO/c19-18-11-16(21-13-14-5-2-1-3-6-14)8-9-17(18)15-7-4-10-20-12-15/h1-12H,13H2 |
InChI Key |
BDWISRBWUQAFST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=CN=CC=C3)F |
Origin of Product |
United States |
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